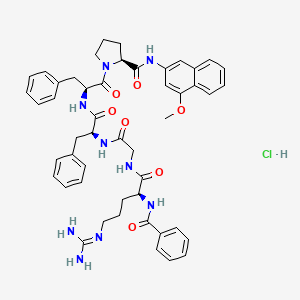

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl

Vue d'ensemble

Description

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is a fluorogenic substrate for Cathepsin D, a lysosomal aspartyl protease. Cathepsin D plays a crucial role in degrading and activating intracellular proteins, including hormones, enzyme precursors, and growth factors. Overexpression of Cathepsin D in tumors is associated with metastasis and is considered a marker of poor prognosis in breast cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product undergoes rigorous purification processes, such as high-performance liquid chromatography (HPLC), to ensure high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl primarily undergoes hydrolysis reactions catalyzed by Cathepsin D. The hydrolysis of the peptide bond releases free fluorescent 4-Methoxy-β-naphthylamine (4MβNA), which can be quantified by its fluorescence properties .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of Cathepsin D and is typically carried out in a buffered aqueous solution at an optimal pH for enzyme activity. The reaction conditions include maintaining the temperature at 37°C to mimic physiological conditions .

Major Products

The major product formed from the hydrolysis of this compound is 4-Methoxy-β-naphthylamine, which exhibits fluorescence with excitation at 335-350 nm and emission at 410-440 nm .

Applications De Recherche Scientifique

Peptide Synthesis

Role in Peptide Construction

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl serves as a crucial building block in the synthesis of peptides. Peptides are essential for developing new therapeutic agents and drugs. The compound's structure allows it to be incorporated into various peptide sequences, facilitating the creation of more complex molecules necessary for pharmaceutical applications .

Drug Development

Targeting Specific Receptors

This compound is particularly valuable in designing peptide-based drugs aimed at specific receptors involved in cancer therapy. Research indicates that peptides derived from Bz-Arg-Gly-Phe-Phe-Pro-4MbNA can enhance the efficacy of treatments by improving receptor binding and specificity .

Case Study: Cancer Therapy

A study highlighted the use of Bz-Arg-Gly-Phe-Phe-Pro-4MbNA in developing inhibitors for aspartic peptidases, which are often overexpressed in certain cancers. These inhibitors can potentially reduce tumor growth by blocking critical pathways involved in cancer progression .

Biochemical Research

Understanding Protein Interactions

Researchers utilize Bz-Arg-Gly-Phe-Phe-Pro-4MbNA to investigate protein interactions and signaling pathways. Its application in biochemical assays allows scientists to explore various biological processes, including enzyme activity and cellular signaling mechanisms .

Example: Cathepsin D Activity Measurement

The compound is employed as a substrate for cathepsin D, a lysosomal protease. It enables the measurement of enzyme activity through fluorometric assays, providing insights into proteolytic processes within cells .

Diagnostic Applications

Improving Assay Sensitivity

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA can be integrated into diagnostic assays to enhance their specificity and sensitivity. For instance, its use in assays for detecting cathepsin D levels can aid in diagnosing various diseases, including certain cancers and neurodegenerative disorders .

Cosmetic Formulations

Potential in Anti-Aging Products

In the cosmetic industry, Bz-Arg-Gly-Phe-Phe-Pro-4MbNA is being explored for its potential benefits in anti-aging formulations. Its peptide properties may help promote skin health by enhancing collagen production and improving skin elasticity .

Summary Table of Applications

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Peptide Synthesis | Building block for creating therapeutic peptides | Utilized in synthesizing complex peptide sequences |

| Drug Development | Design of receptor-targeted peptide drugs | Inhibitors for aspartic peptidases in cancer therapy |

| Biochemical Research | Study of protein interactions and enzyme activities | Substrate for measuring cathepsin D activity |

| Diagnostic Applications | Enhances specificity and sensitivity of diagnostic tests | Used in assays for detecting cathepsin D levels |

| Cosmetic Formulations | Potential use in anti-aging products | Exploration of benefits for skin health |

Mécanisme D'action

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl exerts its effects by serving as a substrate for Cathepsin D. The enzyme cleaves the peptide bond, releasing 4-Methoxy-β-naphthylamine, which can be detected by its fluorescence. This reaction allows for the quantification of Cathepsin D activity, providing insights into its role in various biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Bz-Arg-Gly-Phe-Phe-Pro-4MβNA: Another fluorogenic substrate for Cathepsin D with similar properties and applications

Bz-Arg-Gly-Phe-Phe-Pro-MNA: A related compound used for the determination of Cathepsin D activity

Uniqueness

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is unique due to its high specificity for Cathepsin D and its ability to produce a fluorescent signal upon hydrolysis. This makes it a valuable tool for studying Cathepsin D activity in various research and clinical settings .

Activité Biologique

Bz-Arg-Gly-Phe-Phe-Pro-4MbNA HCl is a synthetic peptide that serves as a fluorogenic substrate for the enzyme Cathepsin D, a lysosomal aspartyl protease. This compound has garnered attention in biochemical research due to its role in various biological processes, particularly in cancer biology and cellular degradation pathways.

1. Overview of Cathepsin D

Cathepsin D is crucial for intracellular protein degradation, playing a significant role in the processing of prohormones and the turnover of cellular proteins. Its overexpression is often linked to tumor progression and metastasis, making it a target of interest in cancer research. The activity of Cathepsin D can be quantitatively assessed using this compound, which releases fluorescent 4-Methoxy-β-naphthylamine (4MbNA) upon cleavage.

The mechanism by which this compound exerts its biological effects primarily involves:

- Target Enzyme : Cathepsin D

- Mode of Action : The compound acts as a substrate that, when hydrolyzed by Cathepsin D, produces a fluorescent signal.

Biochemical Pathways

The cleavage of this substrate is part of the lysosomal degradation pathway, which is essential for maintaining cellular homeostasis and regulating apoptosis.

The compound exhibits specific fluorescence characteristics:

- Excitation : ~335 nm

- Emission : ~410 nm

This fluorescence can be utilized in various assays to measure Cathepsin D activity quantitatively.

4. Applications in Research

This compound is widely used across several fields:

- Cancer Research :

- Investigating the role of Cathepsin D in tumor biology.

- Assessing prognostic markers in breast cancer.

- Enzymatic Assays :

- Used for colorimetric or fluorometric determination of protease activity.

- Diagnostic Development :

- Employed in creating kits for detecting Cathepsin D levels in clinical samples.

5. Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

6. Preparation and Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS). The process includes:

- Attachment of the first amino acid to a solid resin.

- Sequential addition of protected amino acids using coupling agents like HBTU or DIC.

- Cleavage from the resin and deprotection to yield the final product.

7. Conclusion

This compound serves as a vital tool in both basic and applied research, particularly in understanding proteolytic processes and their implications in diseases such as cancer. Its ability to provide quantitative measures of Cathepsin D activity makes it indispensable for researchers studying cellular degradation mechanisms and tumor biology.

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H55N9O7.ClH/c1-65-42-30-36(29-35-21-11-12-22-37(35)42)54-47(63)41-24-14-26-58(41)48(64)40(28-33-17-7-3-8-18-33)57-46(62)39(27-32-15-5-2-6-16-32)55-43(59)31-53-45(61)38(23-13-25-52-49(50)51)56-44(60)34-19-9-4-10-20-34;/h2-12,15-22,29-30,38-41H,13-14,23-28,31H2,1H3,(H,53,61)(H,54,63)(H,55,59)(H,56,60)(H,57,62)(H4,50,51,52);1H/t38-,39-,40-,41-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGJIVHMTLXCAK-HKDYZXNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)C6=CC=CC=C6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H56ClN9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

918.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201928-98-5 | |

| Record name | 201928-98-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.